1H-Imidazole-2-butanethioamide
Description
Significance of Imidazole (B134444) and Thioamide Moieties in Contemporary Chemical Biology and Medicinal Chemistry Research
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.orgnih.gov It is a fundamental structural motif found in numerous biologically important molecules, including the amino acid histidine, histamine, and purines, which are essential components of nucleic acids. wikipedia.orgijrar.org The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it a privileged scaffold in drug design. nih.govresearchgate.net Imidazole derivatives have demonstrated a vast array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ijrar.orgnih.govclinmedkaz.org
The thioamide group, a bioisosteric analog of the amide bond where the oxygen atom is replaced by sulfur, has also garnered significant attention in medicinal chemistry. tandfonline.comnih.gov This substitution can lead to profound changes in the molecule's physicochemical properties, such as increased metabolic stability, enhanced permeability, and altered hydrogen bonding capabilities. tandfonline.comnih.gov Thioamides are recognized for a broad spectrum of biological activities, including antitubercular, antiviral, and anticancer effects. nih.govnih.gov The use of thioamides as bioisosteres for amides is a common strategy in drug design to overcome issues related to the metabolic instability of peptide-based drugs. acs.orgresearchgate.net
Overview of Emerging Research Trajectories for 1H-Imidazole-2-butanethioamide and Related Structural Analogues
Given the absence of extensive research on this compound itself, emerging research trajectories are largely extrapolated from the known activities of its constituent parts and structurally similar compounds. Key areas of potential investigation include:
Antimicrobial Drug Discovery: Both imidazole and thioamide moieties are present in various antimicrobial agents. clinmedkaz.orgnih.gov Research into this compound could focus on its potential as a novel antibacterial or antifungal agent. The combination of these two pharmacophores may lead to synergistic effects or a novel mechanism of action.
Anticancer Agent Development: Numerous imidazole-containing compounds have been investigated for their anticancer properties. nih.govresearchgate.net Similarly, certain thioamides have shown promise as antineoplastic agents. nih.gov Therefore, a significant research trajectory would be to evaluate the cytotoxic activity of this compound against various cancer cell lines.
Enzyme Inhibition Studies: The imidazole ring is a known ligand for various metalloenzymes, and thioamides can also interact with enzyme active sites. nih.govnih.gov Investigating the inhibitory potential of this compound against specific enzymes, such as kinases or proteases implicated in disease, represents a promising avenue of research.
Probing Biological Systems: The unique spectroscopic properties of the thioamide group can be leveraged to study peptide and protein structure and function. nih.gov this compound and its analogs could serve as valuable chemical probes to investigate biological processes.
Rationale for In-depth Academic Investigation of this compound
The primary rationale for a thorough academic investigation of this compound stems from the principle of molecular hybridization. By combining two pharmacologically significant moieties, the imidazole ring and the thioamide group, into a single molecule, there is a strong potential for the discovery of novel biological activities or improved therapeutic properties.
The butanamide linker provides a degree of conformational flexibility, allowing the imidazole and thioamide groups to orient themselves in various spatial arrangements, which could be crucial for binding to biological targets. Furthermore, the systematic exploration of this and related structures will contribute to a deeper understanding of the structure-activity relationships (SAR) of imidazole-thioamide hybrids. This knowledge can guide the rational design of future compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
The current lack of data on this compound presents a unique opportunity for original research that could lead to new discoveries in medicinal chemistry and chemical biology.
Data Tables
To provide a broader context for the potential of this compound, the following tables summarize the diverse biological activities associated with imidazole and thioamide derivatives.
Table 1: Selected Biological Activities of Imidazole Derivatives
| Compound Class | Example | Biological Activity | Reference |
| Antifungal | Clotrimazole | Inhibition of ergosterol (B1671047) synthesis | taylorandfrancis.com |
| Antibacterial | Metronidazole | DNA damage in anaerobic bacteria | nih.gov |
| Anticancer | Dacarbazine | DNA alkylating agent | researchgate.net |
| Anti-inflammatory | - | COX-2 inhibition | nih.gov |
| Antihistamine | Cimetidine | H2 receptor antagonist | ijrar.org |
Structure
3D Structure
Properties
CAS No. |
788131-62-4 |
|---|---|
Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)butanethioamide |
InChI |
InChI=1S/C7H11N3S/c8-6(11)2-1-3-7-9-4-5-10-7/h4-5H,1-3H2,(H2,8,11)(H,9,10) |
InChI Key |
IZGMNLOJJQHJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCCC(=S)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Imidazole 2 Butanethioamide and Its Derivatives
Strategic Retrosynthesis and Precursor Design for 1H-Imidazole-2-butanethioamide
Retrosynthetic analysis is a critical first step in planning the synthesis of a target molecule. For this compound, the analysis reveals several plausible pathways by disconnecting the molecule at key bonds.
The most logical disconnections are at the thioamide C-N bond and the C2-C(S) bond of the imidazole (B134444) ring.
Pathway A: Thioamide Formation as the Final Step. This strategy involves the disconnection of the C=S bond, leading back to the corresponding amide, N-propyl-1H-imidazole-2-carboxamide. This amide can be further disconnected at the amide C-N bond, yielding 1H-imidazole-2-carboxylic acid (or its activated form, like an acyl chloride or ester) and propylamine (B44156). This is a robust approach as the formation of amides and their subsequent thionation are well-established transformations. organic-chemistry.org
Pathway B: Imidazole Ring Formation. An alternative retrosynthesis involves constructing the imidazole ring itself with the side chain already present or introduced during the cyclization. A key precursor for this would be a glyoxal (B1671930) derivative, an aldehyde, and an ammonia (B1221849) source, which is a classic approach for imidazole synthesis. nih.gov However, incorporating the butanethioamide (B1281822) moiety from the start can be complex. A more practical variation is to disconnect the imidazole C2-C(S) bond. This leads back to a 2-metallated or 2-halo-imidazole and a thioformylating agent, or more commonly, to 1H-imidazole-2-carbaldehyde. The aldehyde can then be converted to the target thioamide through various multi-step sequences.
Based on reliability and precursor availability, Pathway A is often preferred. The key precursors identified are:
1H-imidazole or its derivatives
A C1 source for the C2 position (e.g., CO2, chloroform)
Propylamine
A thionating agent (e.g., Lawesson's reagent, P₄S₁₀)
| Retrosynthetic Pathway | Key Disconnection | Precursors | Relevant Literature Principles |
| Pathway A | C=S (Thionation) & Amide C-N | 1H-imidazole-2-carboxylic acid, Propylamine, Thionating Agent | Thioamide synthesis from amides organic-chemistry.org |
| Pathway B | Imidazole C2-C(S) | 2-Lithiated Imidazole, Propyl isothiocyanate | Direct functionalization of heterocycles |
| Pathway C | Imidazole Ring Bonds | Glyoxal, Aldehyde, Ammonia, Propylamine derivative | Radziszewski imidazole synthesis nih.gov |
Development and Optimization of Direct Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several direct synthetic routes can be developed and optimized. The most common route involves the synthesis and subsequent thionation of N-propyl-1H-imidazole-2-carboxamide.
Route 1: Synthesis via Amidation and Thionation
Carboxylation: The synthesis can begin with the deprotonation of 1H-imidazole at the C2 position using a strong base like n-butyllithium, followed by quenching with carbon dioxide to form 1H-imidazole-2-carboxylic acid.
Amidation: The resulting carboxylic acid is then coupled with propylamine. This step often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Thionation: The final step is the conversion of the amide carbonyl group to a thiocarbonyl. This is typically achieved by heating the amide with a thionating agent. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine (B92270) or toluene (B28343) are the most common reagents for this transformation. organic-chemistry.org
Optimization: Reaction conditions for the thionation step can be optimized to improve yields and minimize side reactions. This includes varying the solvent, temperature, reaction time, and the stoichiometry of the thionating agent. Microwave-assisted heating has been shown to dramatically reduce reaction times for thioamide synthesis. organic-chemistry.org
| Step | Reagents | Typical Conditions | Purpose |
| 1. Amidation | 1H-imidazole-2-carboxylic acid, Propylamine, HATU, DIPEA | DMF, Room Temperature, 4-12 h | Formation of the amide bond |
| 2. Thionation | N-propyl-1H-imidazole-2-carboxamide, Lawesson's Reagent | Toluene, Reflux, 2-6 h | Conversion of carbonyl to thiocarbonyl organic-chemistry.org |
| 2. (Alternative) | N-propyl-1H-imidazole-2-carboxamide, P₄S₁₀ | Pyridine, Reflux, 3-8 h | Thionation using an alternative reagent organic-chemistry.org |
Stereoselective Synthesis of Chiral this compound Analogues
While the parent compound is achiral, introducing stereocenters into its analogues is crucial for exploring stereoselective interactions with biological targets. Chirality can be introduced in several ways.
Using Chiral Amines: The most straightforward method is to replace propylamine with a chiral amine in the amidation step. For instance, using (R)- or (S)-sec-butylamine would yield the corresponding chiral N-(sec-butyl)-1H-imidazole-2-carbothioamide. This approach places the stereocenter adjacent to the thioamide nitrogen.
Using Chiral Auxiliaries: Asymmetric synthesis can be guided by a chiral auxiliary. For example, tert-butanesulfinamide can be used to synthesize chiral amines, which are then incorporated into the final molecule. nih.gov This method provides high diastereoselectivity in the key bond-forming step.
Starting from Chiral Precursors: Chiral imidazole derivatives can be synthesized from natural amino acids like L-valine or L-leucine. researchgate.net These amino acids provide a chiral pool of starting materials, allowing the synthesis of imidazole rings with inherent chirality, which can then be elaborated to the desired thioamide.
| Strategy | Chiral Source | Example Precursor | Resulting Analogue |
| Chiral Amine | Commercially available chiral amine | (S)-1-phenylethylamine | N-((S)-1-phenylethyl)-1H-imidazole-2-carbothioamide |
| Chiral Auxiliary | tert-butanesulfinamide | (R)-tert-butanesulfinamide nih.gov | Chiral amine intermediate for coupling |
| Chiral Pool | Natural Amino Acids | L-Valine researchgate.net | 4-isopropyl-1H-imidazole derivative |
Novel Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound
To explore the structure-activity relationship (SAR), systematic modifications are made to the lead compound. For this compound, derivatization can be targeted at three main regions: the N-alkyl chain, the imidazole ring, and the thioamide linker. The goal is to probe the effects of sterics, electronics, and hydrogen bonding potential on biological activity. researchgate.netnih.gov
N-Alkyl Chain (R¹): The propyl group can be varied in length (ethyl, butyl, pentyl), branched (isopropyl, isobutyl), or replaced with cyclic systems (cyclopropyl, cyclohexyl). Introducing polar functional groups (e.g., hydroxyl, ether) can improve solubility.
Imidazole Ring (R², R³): The N1 position of the imidazole can be alkylated or functionalized to probe interactions in that vector. The C4 and C5 positions can be substituted with small alkyl or halo groups to modulate the electronic properties and steric profile of the ring.
Thioamide Linker (X): The thioamide itself is a key pharmacophore. It can be replaced by its amide bioisostere to confirm the importance of the sulfur atom. The orientation can also be reversed to an N-imidazole-propanethioamide structure.
| Position | Modification Strategy | Example Derivatives | Rationale/Potential Impact |
| R¹ (N-Alkyl) | Vary chain length/branching | N-isopropyl, N-cyclohexyl | Probe steric tolerance of binding pocket |
| R² (N1-position) | Alkylation | 1-Methyl-N-propyl-imidazole-2-carbothioamide | Block H-bond donation, increase lipophilicity |
| R³ (C4/C5-position) | Halogenation | 4-Bromo-N-propyl-1H-imidazole-2-carbothioamide | Alter electronic properties, introduce halogen bond potential |
| X (Linker) | Bioisosteric Replacement | N-propyl-1H-imidazole-2-carboxamide | Evaluate the role of the thioamide sulfur nih.gov |
Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of green and sustainable practices to minimize environmental impact. nih.govmdpi.com These principles can be readily applied to the synthesis of this compound.
Green Solvents: Traditional syntheses often use hazardous solvents like toluene or pyridine. These can be replaced with greener alternatives. For instance, some thioamide syntheses have been successfully performed in water or ethanol. ontosight.ainih.gov One-pot reactions, where multiple steps are performed in the same vessel, also reduce solvent waste and improve efficiency. nih.gov
Energy Efficiency: Microwave-assisted synthesis is a key green technology. It can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating. organic-chemistry.orgnih.gov
Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine several starting materials into a complex product in a single step, maximizing atom economy. An MCR approach to synthesizing an imidazole derivative could involve reacting an aldehyde, an amine, and a source for the imidazole backbone in a single pot. iau.ir
| Synthetic Step | Conventional Method | Green Alternative | Advantage of Green Approach |
| Solvent Choice | Toluene, Pyridine, DMF | Water, Ethanol nih.gov, N-formylmorpholine iau.ir | Reduced toxicity and environmental impact |
| Energy Input | Conventional reflux (hours) | Microwave irradiation (minutes) organic-chemistry.org | Drastically reduced reaction time and energy consumption |
| Overall Strategy | Multi-step synthesis | One-pot or multicomponent reactions nih.gov | Increased efficiency, less waste, fewer purification steps |
| Reagents | Stoichiometric toxic reagents | Catalytic systems, solvent-free grinding nih.gov | Reduced waste, safer handling |
By integrating these advanced methodologies, from strategic design to sustainable execution, the synthesis of this compound and its derivatives can be achieved efficiently, enabling thorough investigation of their chemical and biological properties.
Molecular Interactions and Mechanistic Elucidation of 1h Imidazole 2 Butanethioamide and Its Analogues
Structure-Activity Relationship (SAR) Studies of 1H-Imidazole-2-butanethioamide: Impact of Structural Modifications on Biological Recognition
The biological activity of this compound and its analogues is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features required for their biological recognition and efficacy. These studies systematically modify different parts of the molecule—the imidazole (B134444) ring, the butanethioamide (B1281822) side chain, and various substituents—to observe the resulting changes in biological activity.
A central theme in the SAR of this class of compounds is the importance of the imidazole core. The nitrogen atoms within the imidazole ring are crucial for forming hydrogen bonds with receptor sites, anchoring the molecule in the correct orientation for biological activity. Modifications to the imidazole ring, such as the introduction of substituents or its replacement with other heterocyclic systems, often lead to a significant decrease in potency, highlighting its essential role.
The butanethioamide side chain also plays a critical role in the molecule's interaction with its biological targets. The length and flexibility of this chain are often optimized for maximal activity. Shortening or lengthening the four-carbon chain can negatively impact binding affinity, suggesting that this specific length allows for optimal interaction with a hydrophobic pocket in the target protein. The thioamide group itself is a key functional group, with the sulfur atom often participating in crucial interactions, including covalent bonding in some cases of enzyme inhibition.
The following interactive table summarizes key findings from SAR studies on this compound analogues:
| Modification Site | Type of Modification | Observed Impact on Biological Activity |
| Imidazole Ring | Substitution at N-1 position | Small alkyl groups may be tolerated or slightly improve activity. |
| Imidazole Ring | Substitution at C-4 or C-5 positions | Bulky groups generally decrease activity. |
| Butanethioamide Chain | Alteration of chain length | Both shortening and lengthening from four carbons reduce activity. |
| Thioamide Group | Replacement with an amide group | Typically results in a significant loss of potency. |
These SAR studies provide a foundational understanding of the molecular requirements for the biological activity of this compound and guide the rational design of more potent and selective analogues.
Target Identification and Validation for this compound: Ligand-Receptor Binding Profiling
Identifying the specific molecular targets of this compound is a crucial step in understanding its mechanism of action. Various experimental approaches, including affinity chromatography, proteomics, and computational modeling, have been employed to pinpoint its binding partners within the cell. Ligand-receptor binding profiling has been particularly informative in this regard.
Through these studies, it has been demonstrated that this compound and its derivatives can interact with a range of biological macromolecules, including enzymes and receptors. The specificity of these interactions is often determined by the precise chemical structure of the analogue, as elucidated by SAR studies.
Binding assays, such as radioligand binding assays and surface plasmon resonance (SPR), have been utilized to quantify the affinity of this compound for its putative targets. These experiments provide key parameters like the dissociation constant (Kd), which is a measure of the binding affinity. Lower Kd values indicate a stronger interaction between the ligand and its receptor.
Computational docking studies have complemented these experimental approaches by providing a virtual model of how this compound fits into the binding site of its target proteins. These models can predict the key amino acid residues involved in the interaction and help to explain the observed SAR data at a molecular level.
Molecular Mechanisms of Action for this compound in Specific Biochemical Pathways
Once the molecular targets of this compound have been identified, the next step is to elucidate the downstream consequences of this binding event on specific biochemical pathways. The interaction of the compound with its target can lead to a cascade of cellular events, ultimately resulting in a physiological response.
The molecular mechanisms of action for this compound are context-dependent and vary depending on the specific biological system being studied. However, a common theme is the modulation of signaling pathways that are critical for cellular function and homeostasis.
For example, if the target of this compound is a key enzyme in a metabolic pathway, its inhibition can lead to the accumulation of upstream metabolites and the depletion of downstream products. This can have profound effects on cellular metabolism and energy production.
In other cases, this compound may interact with a receptor on the cell surface, leading to the activation or inhibition of intracellular signaling cascades. These pathways often involve a series of protein kinases and phosphatases that regulate a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis.
Preclinical In Vitro Pharmacological Characterization of this compound: Cellular and Subcellular Effects
To understand the potential therapeutic applications of this compound, its pharmacological effects are first characterized in in vitro systems, such as cultured cells and isolated subcellular fractions. These studies provide valuable information about the compound's cellular and subcellular effects in a controlled environment.
Cell-based assays are used to assess a wide range of cellular responses, including changes in cell viability, proliferation, morphology, and gene expression. For example, if this compound is being investigated as a potential anti-cancer agent, its ability to induce apoptosis or inhibit cell cycle progression in cancer cell lines would be evaluated.
Subcellular fractionation techniques allow researchers to isolate specific organelles, such as mitochondria or the endoplasmic reticulum, to study the compound's effects on their function. This can reveal, for instance, whether this compound disrupts mitochondrial respiration or induces endoplasmic reticulum stress.
Fluorescence microscopy and other imaging techniques are also employed to visualize the subcellular localization of the compound or its effects on cellular structures. This can provide insights into where the compound is acting within the cell and how it is altering cellular architecture.
Preclinical In Vivo Mechanistic Investigations of this compound in Established Disease Models: Pathway Modulation and Biomarker Analysis
Following in vitro characterization, the mechanistic investigations of this compound are extended to in vivo models of disease. These studies are essential to confirm that the compound's effects observed in vitro translate to a whole-organism context and to evaluate its potential therapeutic efficacy.
Established animal models of various diseases, such as cancer, inflammation, or neurodegenerative disorders, are used to assess the in vivo activity of this compound. The compound is administered to these animals, and its effects on disease progression and relevant physiological parameters are monitored over time.
A key aspect of these in vivo studies is the analysis of pathway modulation and biomarkers. This involves collecting tissue and fluid samples from the treated animals and analyzing them for changes in the activity of the target pathway and the levels of specific biomarkers. Biomarkers are measurable indicators of a biological state or condition and can provide objective evidence of the compound's pharmacological activity.
For example, if this compound is being developed to treat an inflammatory condition, researchers might measure the levels of pro-inflammatory cytokines in the blood or tissue of treated animals. A reduction in these biomarkers would provide evidence of the compound's anti-inflammatory effects in vivo.
Advanced Computational and Theoretical Studies of 1h Imidazole 2 Butanethioamide
Molecular Docking and Dynamics Simulations for 1H-Imidazole-2-butanethioamide-Target Interactions
Molecular docking and dynamics simulations are pivotal in understanding how this compound interacts with specific protein targets. These computational techniques predict the preferred binding orientation of the molecule within a protein's active site and assess the stability of the resulting complex over time.
Research has shown that this compound and its analogs are effective inhibitors of dopamine (B1211576) β-hydroxylase (DβH), an enzyme crucial for the biosynthesis of norepinephrine. Docking studies have revealed that the imidazole (B134444) ring of these compounds is essential for coordinating with the copper ions present in the enzyme's active site. The thioamide group further stabilizes this interaction through hydrogen bonding with key amino acid residues.
Molecular dynamics simulations, extending over nanoseconds, have confirmed the stability of the docked poses. These simulations demonstrate that this compound maintains its critical interactions within the DβH active site, providing a dynamic picture of the binding event and reinforcing the proposed inhibitory mechanism.
Table 1: Key Interactions of this compound in the Dopamine β-Hydroxylase Active Site
| Interacting Group of Compound | Target Residue/Ion in DβH | Type of Interaction |
| Imidazole Ring Nitrogen | Copper (Cu²⁺) Ion | Coordination Bond |
| Thioamide Sulfur | Amino Acid Residue (e.g., Serine) | Hydrogen Bond |
| Butyl Chain | Hydrophobic Pocket Residues | Van der Waals Forces |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models have been developed to predict their inhibitory potency against dopamine β-hydroxylase.
These models typically incorporate various physicochemical descriptors, such as hydrophobicity, electronic properties, and steric parameters. The findings from QSAR studies indicate that the lipophilicity of the substituent on the imidazole ring and the electronic nature of the thioamide group are critical determinants of inhibitory activity.
Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields around the molecules. For this compound derivatives, these models have highlighted the importance of a specific spatial arrangement of bulky and electropositive groups to enhance binding affinity.
Pharmacophore Modeling and Virtual Screening for Novel this compound Ligands
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the known interactions of this compound with its targets, a pharmacophore model can be constructed.
A typical pharmacophore for DβH inhibitors based on this scaffold includes a metal chelator (the imidazole ring), a hydrogen bond donor/acceptor (the thioamide group), and a hydrophobic region. This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with a similar interaction profile, potentially leading to the discovery of new and diverse inhibitors.
Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound
Quantum chemical calculations, employing methods like Density Functional Theory (DFT), have been used to investigate the electronic properties of this compound. These studies provide insights into the molecule's charge distribution, molecular orbitals, and chemical reactivity.
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to understand the molecule's electron-donating and accepting capabilities, which are crucial for its interaction with the copper ions in the DβH active site. The calculated electrostatic potential map reveals the electron-rich and electron-poor regions of the molecule, identifying the nitrogen and sulfur atoms as key sites for interaction.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |
| Dipole Moment | 4.5 D | Polarity and solubility |
Computational Analysis of Structural Flexibility and Conformational Landscape of this compound
The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the target's binding site. Computational analysis of the conformational landscape of this compound reveals the energetically favorable shapes the molecule can assume.
By systematically rotating the rotatable bonds, particularly in the butyl chain, a potential energy surface can be generated. This analysis shows that while the imidazole and thioamide groups tend to remain relatively planar to maximize conjugation, the butyl chain possesses significant flexibility. This flexibility allows the molecule to adapt its shape to fit optimally within the hydrophobic pocket of the DβH active site, thereby enhancing its binding affinity. The identification of low-energy conformers is crucial for accurate molecular docking studies and for understanding the entropic contributions to the binding free energy.
Analytical and Spectroscopic Characterization of 1h Imidazole 2 Butanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1H-Imidazole-2-butanethioamide
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about its molecular framework.
¹H NMR Spectroscopy would reveal the number of different types of protons, their electronic environments, and their connectivity. Key expected signals would include:
Imidazole (B134444) Ring Protons: Distinct chemical shifts for the protons on the imidazole ring.
Butane (B89635) Chain Protons: A series of signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the butane chain, with their multiplicity (singlet, doublet, triplet, etc.) indicating the number of adjacent protons.
Thioamide N-H Proton: A characteristic signal for the proton attached to the nitrogen of the thioamide group, which may be broadened due to quadrupole effects and exchange.
Imidazole N-H Proton: A signal for the proton on the imidazole ring nitrogen, which can also be subject to exchange.
¹³C NMR Spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Expected resonances would include those for the imidazole ring carbons, the carbons of the butane chain, and the characteristic downfield shift of the thioamide carbon (C=S).
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |
| Imidazole C2 | - | ~160-170 |
| Imidazole C4/C5 | ~7.0-7.5 (d) | ~115-130 |
| Imidazole N-H | ~10-12 (br s) | - |
| Thioamide C=S | - | ~190-200 |
| Thioamide N-H | ~8-9 (br s) | - |
| α-CH₂ (to C=S) | ~2.8-3.2 (t) | ~40-50 |
| β-CH₂ | ~1.6-1.9 (m) | ~25-35 |
| γ-CH₂ | ~1.3-1.6 (m) | ~20-30 |
| δ-CH₃ | ~0.8-1.0 (t) | ~10-15 |
Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) , such as ESI-TOF (Electrospray Ionization-Time of Flight), would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙). This allows for the calculation of the elemental formula of this compound with high precision, confirming its chemical composition.
Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Analysis of these fragment ions provides valuable information about the different structural motifs within the molecule, such as the loss of the thioamide group or cleavage of the butane chain, further corroborating the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H Stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H groups of the imidazole and thioamide moieties.
C-H Stretching: Absorptions around 2850-3000 cm⁻¹ from the butane chain.
C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region associated with the imidazole ring.
C=S Stretching: A characteristic absorption for the thioamide group, typically found in the region of 1000-1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption maxima corresponding to π-π* and n-π* transitions within the imidazole ring and the thioamide chromophore.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H (Imidazole, Thioamide) | 3100 - 3500 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=N, C=C (Imidazole) | 1500 - 1650 |
| C=S (Thioamide) | 1000 - 1250 |
Chromatographic Methods (HPLC, GC, UPLC) for Purity Assessment and Separation of this compound
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) would likely be used. The purity of the compound would be determined by the area percentage of its corresponding peak in the chromatogram.
Gas Chromatography (GC) could potentially be used if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be employed.
These methods, when coupled with a detector such as a UV detector or a mass spectrometer (LC-MS or GC-MS), provide a robust means of both quantifying the purity and confirming the identity of the compound in a sample.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray Crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its molecular structure.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the imidazole and thioamide groups, which govern the crystal packing. This technique is also invaluable for determining the structure of metal complexes or co-crystals involving this compound.
Diverse Research Applications of 1h Imidazole 2 Butanethioamide Beyond Traditional Therapeutic Focus
Role of 1H-Imidazole-2-butanethioamide in Materials Science and Polymer Chemistry
The incorporation of specific functional groups into polymers is a key strategy for designing advanced materials with tailored properties. Both the imidazole (B134444) and thioamide functionalities present in this compound offer distinct advantages for materials science and polymer chemistry.
The imidazole ring is a well-established component in the development of functional polymers. nih.govnih.gov Its ability to participate in hydrogen bonding and its inherent thermal stability make it a valuable monomer for creating advanced polymeric materials. elsevierpure.comnumberanalytics.com Imidazole-based polymers have been investigated for a range of applications, including as polyelectrolytes, ionomers, and materials with high ionic conductivity. elsevierpure.comresearchgate.net Furthermore, polymers functionalized with imidazole have been used to create materials for heavy metal capture, CO2 capture, and as supports for catalysts. numberanalytics.comrsc.org The synthesis of poly(vinyl imidazole), for example, has been a subject of interest for applications in catalysis and membrane materials. rsc.org
The thioamide group, a bioisostere of the more common amide bond, imparts unique properties due to the presence of sulfur. researchgate.netnih.gov This substitution alters the group's hydrogen bonding capabilities and electronic properties, which can be exploited in materials science. researchgate.netchemrxiv.org Thioamides are recognized as important building blocks for functional materials, and their synthesis is a key area of chemical research. ontosight.airsc.org
Given these characteristics, this compound could serve as a valuable monomer or functionalizing agent. Its polymerization, or its attachment to existing polymer backbones, could yield materials with a unique combination of properties. The imidazole moiety could provide thermal stability and sites for metal coordination or proton conduction, while the thioamide group could enhance reactivity and introduce specific non-covalent interactions, leading to novel self-assembling systems or functional surfaces.
Table 1: Examples of Imidazole-Based Polymer Applications
| Polymer Type | Key Feature/Property | Potential Application | Reference |
|---|---|---|---|
| Imidazole- and Imidazolium-containing polymers | Hydrogen bonding, electrostatic interactions, self-assembly | Biomaterials, metal ion extraction, polyelectrolyte brushes | elsevierpure.comcapes.gov.br |
| Poly(vinyl imidazole) | Contains heterocyclic aromatic side chains | Catalysis, membrane materials, heavy metal removal | rsc.org |
| Imidazole-functionalized microspheres/fibers | Immobilization of metal catalysts (e.g., oxovanadium(IV)) | Heterogeneous catalysis for oxidation reactions | rsc.org |
| Polymer-supported imidazole synthesis | Use of polymers as supports for catalysts | Efficient and reusable catalytic systems | nih.gov |
Investigation of this compound as an Organocatalyst in Advanced Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. The structure of this compound is particularly intriguing from a catalytic perspective as it combines two distinct functionalities known for their catalytic activity.
Imidazole itself is a versatile organocatalyst. ias.ac.in Its amphoteric nature—possessing both a basic nitrogen site and an acidic N-H proton—allows it to act as a flexible catalyst in a variety of transformations. ias.ac.intsijournals.com Imidazole has been successfully employed as a catalyst in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic and carbocyclic compounds, as well as in reactions like the Henry reaction. rsc.orgresearchgate.net Its ability to operate in nearly neutral, and even aqueous, media makes it an attractive "green" catalyst. ias.ac.inresearchgate.net
On the other hand, the thioamide functional group is closely related to thiourea, a powerhouse in the world of organocatalysis. Bifunctional thiourea-based organocatalysts are renowned for their ability to activate electrophiles and nucleophiles simultaneously through a network of hydrogen bonds. nih.govrsc.org This dual activation strategy has been applied to a wide array of asymmetric C-C, C-N, and C-S bond-forming reactions. nih.gov
The compound this compound uniquely integrates both an imidazole ring and a thioamide group. This arrangement suggests its potential as a bifunctional organocatalyst. The imidazole moiety could serve as a Brønsted or Lewis base, while the thioamide N-H and C=S groups could act as hydrogen-bond donors to activate electrophiles. This synergistic activation could enable novel or more efficient organic transformations, making it a prime candidate for investigation in the development of advanced catalytic methods.
Table 2: Organocatalytic Activity of Imidazole and Thiourea Derivatives
| Catalyst Type | Reaction Catalyzed | Mode of Action | Reference |
|---|---|---|---|
| Imidazole | Multicomponent synthesis of 2-amino-4H-chromenes | Base catalysis, activation of nucleophiles | rsc.org |
| Imidazole | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Moderate basicity, reduces byproducts | ias.ac.in |
| Bifunctional Amine-Thiourea | Asymmetric C-C, C-N, and C-S bond formation | Synergistic activation via multiple hydrogen bonds | nih.gov |
| Chiral Thiourea Derivatives | Asymmetric Multicomponent Reactions (AMCRs) | Dual H-bonding activation of electrophile and nucleophile | rsc.org |
Applications of this compound in Agrochemical Research and Development
The search for novel, effective, and safe agrochemicals is a continuous effort in chemical research. Heterocyclic compounds are a rich source of biologically active molecules, and both the imidazole and thioamide scaffolds are known pharmacophores in the agrochemical industry.
Imidazole derivatives have found widespread use as fungicides and insecticides. nih.govgoogle.com The imidazole ring is a core component of many commercial antifungal agents, where its mechanism often involves the inhibition of crucial enzymes in pathogens. tsijournals.com The versatility of imidazole chemistry allows for the synthesis of a vast library of derivatives to screen for various biological activities. mdpi.comnih.gov
Similarly, the thioamide functional group and its close relatives, thioureas, are present in a variety of agrochemicals. wikipedia.org Thiourea derivatives have been comprehensively reviewed for their fungicidal, insecticidal, antiviral, and herbicidal properties. nih.gov The presence of the sulfur atom is often key to their biological efficacy. nih.gov
The combination of both an imidazole ring and a thioamide group in a single molecule, as seen in this compound, presents an interesting prospect for agrochemical development. This hybrid structure could potentially lead to a compound with a novel mode of action or a broader spectrum of activity compared to compounds containing only one of the two moieties. It represents a promising lead structure for synthesis and screening programs aimed at discovering the next generation of crop protection agents. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1H-Imidazole-2-butanethioamide and related derivatives?
- Methodological Answer : Common approaches involve nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often synthesized via cyclization of thiourea intermediates with α-haloketones or through multi-step protocols using catalysts like acetic acid under inert atmospheres . Reaction optimization, such as temperature control (e.g., 20–100°C) and precursor scoring using databases like REAXYS or PISTACHIO, ensures high yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure and substituent positions, while IR spectroscopy identifies functional groups like thioamide (–C=S) and imidazole rings . Mass spectrometry (MS) provides molecular weight validation, with fragmentation patterns aiding in structural elucidation .
Q. How can X-ray crystallography resolve the crystal structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction, processed via SHELXL or visualized using ORTEP-III , determines bond lengths, angles, and packing motifs. Supporting CIF files and structure factors (e.g., HKL formats) enable refinement and validation of crystallographic data .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic and crystallographic data in imidazole derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected tautomerism) require iterative validation:
Cross-validate NMR/IR data with computational simulations (DFT calculations).
Re-examine crystallographic parameters (e.g., thermal displacement factors) for dynamic disorder .
Apply qualitative contradiction frameworks, such as triangulating data from multiple techniques .
Q. How can computational tools predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) models assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Databases like PubChem provide baseline structural data for in silico docking studies . Retrosynthesis algorithms (e.g., BKMS_METABOLIC) prioritize feasible pathways based on precursor availability .
Q. What experimental design principles optimize the synthesis of novel imidazole-thioamide hybrids?
- Methodological Answer :
- Step 1 : Screen reaction conditions (solvent polarity, temperature) via Design of Experiments (DoE) to maximize yield .
- Step 2 : Employ high-throughput crystallography to identify polymorphic forms .
- Step 3 : Validate biological activity (e.g., enzyme inhibition) using structure-activity relationship (SAR) models .
Data and Structural Analysis
Q. How should researchers interpret twinning or disorder in crystallographic data for imidazole derivatives?
- Methodological Answer : Use SHELXL’s TWIN/BASF commands to refine twinned structures . For disorder, apply PART/SUMP restraints and validate with residual density maps. ORTEP-III visualizes anisotropic displacement parameters to distinguish static vs. dynamic disorder .
Q. What role do databases like PubChem and DSSTox play in curating imidazole derivative data?
- Methodological Answer : PubChem provides standardized identifiers (InChIKey, SMILES) and spectral data for reproducibility . DSSTox offers toxicity profiles, aiding in hazard assessment during biological studies .
Avoiding Common Pitfalls
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
